molecular formula C11H9N3O3S B13444381 4-nitroso-N-(pyridin-2-yl)benzenesulfonamide

4-nitroso-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B13444381
M. Wt: 263.27 g/mol
InChI Key: BSKSJHKKONCCLN-UHFFFAOYSA-N
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Description

4-nitroso-N-(pyridin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of nitroso compounds and sulfonamides. It is characterized by the presence of a nitroso group (-NO) attached to the benzene ring and a sulfonamide group (-SO2NH-) linked to a pyridine ring. This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitroso-N-(pyridin-2-yl)benzenesulfonamide typically involves the nitration of N-(pyridin-2-yl)benzenesulfonamide followed by reduction to introduce the nitroso group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction using agents such as sodium dithionite or zinc dust in acidic medium .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-nitroso-N-(pyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

4-nitroso-N-(pyridin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitroso-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Sulfapyridine: A sulfonamide antibiotic with a similar structure but different functional groups.

    4-amino-N-(pyridin-2-yl)benzenesulfonamide: A reduced form of the compound with an amino group instead of a nitroso group.

    4-nitro-N-(pyridin-2-yl)benzenesulfonamide: An oxidized form with a nitro group instead of a nitroso group.

Uniqueness

4-nitroso-N-(pyridin-2-yl)benzenesulfonamide is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

IUPAC Name

4-nitroso-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C11H9N3O3S/c15-13-9-4-6-10(7-5-9)18(16,17)14-11-3-1-2-8-12-11/h1-8H,(H,12,14)

InChI Key

BSKSJHKKONCCLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=O

Origin of Product

United States

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